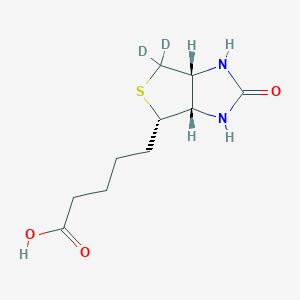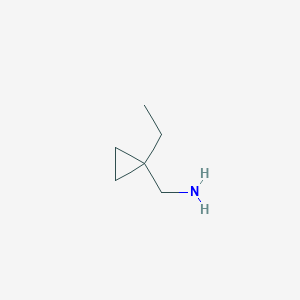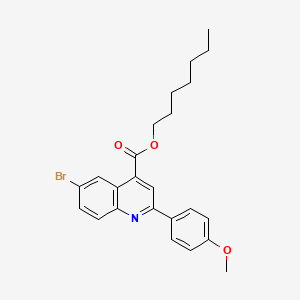
2-Methoxyestrone-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyestrone-13C,d3 is a labeled compound used in scientific research. It is a methoxylated catechol estrogen and a metabolite of estrone. The compound is labeled with carbon-13 and deuterium, which makes it useful for tracing and quantification in various biochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyestrone-13C,d3 involves the incorporation of stable isotopes of carbon and hydrogen into the 2-Methoxyestrone molecule. This is typically achieved through a series of chemical reactions that introduce the isotopic labels at specific positions in the molecule. The exact synthetic route can vary, but it generally involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment and processes to ensure the high purity and consistent labeling of the compound. The production process is carefully controlled to meet the stringent requirements for scientific research applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxyestrone-13C,d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Applications De Recherche Scientifique
2-Methoxyestrone-13C,d3 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: The compound is used to study the metabolism and function of estrogens in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the development of new drugs and therapies, particularly those targeting estrogen-related pathways
Mécanisme D'action
The mechanism of action of 2-Methoxyestrone-13C,d3 involves its role as a methoxylated catechol estrogen. It interacts with various molecular targets and pathways in the body, including estrogen receptors and enzymes involved in estrogen metabolism. The incorporation of stable isotopes allows researchers to trace the compound’s movement and transformation within biological systems, providing valuable insights into its effects and mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyestrone: The non-labeled version of the compound.
2-Methoxyestradiol: Another methoxylated catechol estrogen with similar properties.
2-Hydroxyestrone: A related metabolite of estrone with different functional groups.
Uniqueness
2-Methoxyestrone-13C,d3 is unique due to its isotopic labeling, which allows for precise tracing and quantification in research studies. This makes it particularly valuable in studies where understanding the detailed metabolic pathways and mechanisms is crucial .
Propriétés
Formule moléculaire |
C19H24O3 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-2-(trideuterio(113C)methoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i2+1D3 |
Clé InChI |
WHEUWNKSCXYKBU-KXBYASRSSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])OC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CCC4=O)C)O |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15088309.png)

![(5Z)-3-Ethyl-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15088316.png)




